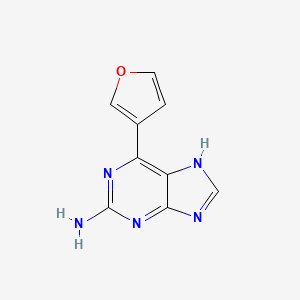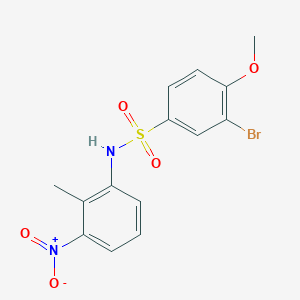![molecular formula C20H21FN4O B4673015 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4673015.png)
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea
説明
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea, also known as Compound A, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A exerts its therapeutic effects by selectively inhibiting the activity of a specific protein kinase, which is involved in various cellular processes, including cell proliferation, survival, and inflammation. This inhibition leads to the suppression of cancer cell growth and the reduction of pro-inflammatory cytokine and chemokine production. Moreover, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A has been shown to activate a specific protein that is involved in glucose metabolism, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of pro-inflammatory cytokine and chemokine production, and the improvement of glucose homeostasis and insulin sensitivity. Additionally, it has been found to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A is its selectivity for a specific protein kinase, which allows for targeted inhibition without affecting other cellular processes. Moreover, it has been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A is its relatively low potency compared to other protein kinase inhibitors, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for the research and development of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A. One potential direction is the optimization of its potency and selectivity for its target protein kinase, which may improve its efficacy in various therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects, which may provide insights into the development of new therapeutic agents. Moreover, the potential use of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy. Lastly, the development of new formulations and delivery methods for N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A may improve its pharmacokinetic properties and increase its bioavailability.
科学的研究の応用
N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit the growth of cancer cells by blocking the activity of a specific protein kinase, which is involved in cell proliferation and survival. Additionally, N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea A has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13-7-6-8-16(11-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-5-4-9-17(18)21/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGCYHBAAIVWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4672939.png)
![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4672952.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672954.png)

![N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B4672963.png)
![N-(3-pyridinylmethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4672974.png)
![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4672987.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4672988.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4672997.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4673000.png)
![N-[4-(aminosulfonyl)phenyl]-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4673039.png)
![methyl (4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4673046.png)
![methyl 2-({[(4-ethyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4673048.png)